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Compound of Interest

Compound Name: 2-Chloro-4-(pyridin-3-yl)pyrimidine

Cat. No.: B1279729 Get Quote

An In-depth Technical Guide to 2-Chloro-4-
(pyridin-3-yl)pyrimidine
This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 2-Chloro-4-(pyridin-3-yl)pyrimidine, a heterocyclic compound of

interest to researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Properties
2-Chloro-4-(pyridin-3-yl)pyrimidine, with the CAS number 483324-01-2, is a substituted

pyrimidine featuring a chloro group at the 2-position and a pyridin-3-yl group at the 4-position.

[1][2] Its chemical structure and key identifiers are summarized below.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 2-chloro-4-(pyridin-3-yl)pyrimidine[1]

CAS Number 483324-01-2[1][2]

Molecular Formula C₉H₆ClN₃[1][2]

Molecular Weight 191.62 g/mol [1][2]

InChI
InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-

1-4-11-6-7/h1-6H[1]

InChIKey MGQROXOMFRGAOY-UHFFFAOYSA-N[1]

Canonical SMILES C1=CC(=CN=C1)C2=NC(=NC=C2)Cl[3]

A compilation of its physical and computed physicochemical properties is presented in Table 2.

It is important to note that much of the publicly available data is predicted rather than

experimentally determined.

Table 2: Physical and Chemical Properties
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Property Value Source

Physical State Solid (predicted) General knowledge

Melting Point Not available (experimentally)

Boiling Point
399.5 °C at 760 mmHg

(predicted)
[2]

Density 1.3 g/cm³ (predicted) [2]

Solubility

Soluble in organic solvents like

ethanol and acetone (inferred

for similar compounds).[4]

Sparingly soluble in water

(inferred).[4]

General knowledge for similar

compounds

pKa Not available

XLogP3 1.8 (predicted) [1][2]

Flash Point 227.7 °C (predicted) [2]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 2-Chloro-4-(pyridin-3-
yl)pyrimidine is not readily available in the public domain, a general synthetic route can be

inferred from established methods for preparing substituted chloropyrimidines. A plausible

approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an

amidine, followed by chlorination. For instance, a substituted vinylogous amidine could be

cyclized with a suitable reagent, followed by treatment with a chlorinating agent like

phosphorus oxychloride (POCl₃) to introduce the chloro group.

A generalized workflow for the synthesis and purification is depicted below.
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A generalized workflow for the synthesis and purification of 2-Chloro-4-(pyridin-3-
yl)pyrimidine.

Experimental Protocols
General Synthesis Protocol (Hypothetical):

A multi-step synthesis could be envisioned, starting from a readily available precursor like 3-

acetylpyridine.

Enaminone Formation: 3-acetylpyridine is reacted with a formylating agent, such as

dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.

Pyrimidine Ring Formation: The resulting enaminone is then cyclized with a suitable amidine

source, such as guanidine, to form the 2-amino-4-(pyridin-3-yl)pyrimidine.

Diazotization and Chlorination: The amino group can be converted to a chloro group via a

Sandmeyer-type reaction, involving diazotization with a nitrite source in the presence of a

chloride source. Alternatively, the corresponding hydroxypyrimidine can be treated with a

chlorinating agent like phosphorus oxychloride.

General Purification Protocol:

Recrystallization: The crude product can be purified by recrystallization from a suitable

solvent system. Common solvents for similar heterocyclic compounds include ethanol, ethyl

acetate, or mixtures of hexane and ethyl acetate.[5][6] The crude solid is dissolved in a

minimal amount of hot solvent, and the solution is allowed to cool slowly to induce

crystallization, leaving impurities in the mother liquor. The purified crystals are then collected

by filtration.[5][7]

Column Chromatography: For higher purity, silica gel column chromatography can be

employed. A suitable eluent system, such as a gradient of ethyl acetate in hexane, would be

used to separate the desired product from byproducts and unreacted starting materials.

Spectral Data
While specific spectral data with peak assignments for 2-Chloro-4-(pyridin-3-yl)pyrimidine
are not publicly available, typical spectral characteristics can be anticipated based on its
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structure.

Table 3: Anticipated Spectral Data

Technique Expected Features

¹H NMR

Aromatic protons on the pyrimidine and pyridine

rings would appear in the downfield region

(typically δ 7.0-9.5 ppm). The number of signals

and their splitting patterns would correspond to

the unique protons in the molecule.

¹³C NMR

Signals corresponding to the nine carbon atoms

would be observed. The carbon attached to the

chlorine atom would likely appear in the range of

δ 150-165 ppm. Aromatic carbons would

resonate in the δ 120-160 ppm region.

Mass Spectrometry

The mass spectrum would show a molecular ion

peak (M⁺) and a characteristic M+2 peak with

an intensity of approximately one-third of the M⁺

peak, due to the presence of the ³⁷Cl isotope.[8]

Infrared (IR)

Characteristic absorption bands for C=C and

C=N stretching vibrations of the aromatic rings

would be expected in the 1400-1600 cm⁻¹

region. A C-Cl stretching vibration would likely

be observed in the fingerprint region.

Chemical Reactivity and Stability
The chemical reactivity of 2-Chloro-4-(pyridin-3-yl)pyrimidine is primarily dictated by the

electron-deficient nature of the pyrimidine ring and the presence of a good leaving group

(chloride) at the 2-position.

Nucleophilic Aromatic Substitution (SNAr):

The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution. This is a

common reaction for chloropyrimidines and is a key transformation for the synthesis of various
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derivatives.[9] The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2

and C4 positions towards nucleophilic attack. Generally, the C4 position is more reactive than

the C2 position in nucleophilic substitution on pyrimidines.[10]

2-Chloro-4-(pyridin-3-yl)pyrimidine

2-Substituted-4-(pyridin-3-yl)pyrimidine

SNAr

Nucleophile (Nu-H)
(e.g., R-NH2, R-OH, R-SH)

HCl

Click to download full resolution via product page

Expected nucleophilic aromatic substitution reaction.

Stability:

Substituted chloropyrimidines are generally stable under standard conditions. However, they

can be sensitive to moisture and strong acids or bases, which can promote hydrolysis of the

chloro group. For long-term storage, it is advisable to keep the compound in a tightly sealed

container in a cool, dry, and dark place.

Biological Properties and Potential Applications
The pyridinylpyrimidine scaffold is a common motif in medicinal chemistry, with many

derivatives exhibiting a range of biological activities.

Metabolism:

The metabolic fate of 2-Chloro-4-(pyridin-3-yl)pyrimidine has not been specifically reported.

However, based on studies of similar heterocyclic compounds, metabolism in the liver is

expected.[11][12][13] Potential metabolic pathways could include oxidation of the pyridine or

pyrimidine rings, mediated by cytochrome P450 enzymes, or conjugation reactions.[11][14]

Signaling Pathway Interactions:

The pyrimidine core is a key structural feature in many kinase inhibitors.[15][16][17] These

inhibitors often function by competing with ATP for binding to the kinase domain of enzymes
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involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many

diseases, including cancer. The pyridinylpyrimidine scaffold of this compound makes it a

candidate for investigation as a kinase inhibitor.

Generic Kinase Signaling Pathway
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Conceptual diagram of a pyridinylpyrimidine as a kinase inhibitor.

Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-Chloro-4-(pyridin-3-yl)pyrimidine is associated with the following hazard
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statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment

(gloves, safety glasses, and a lab coat), should be observed when handling this compound.

Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
2-Chloro-4-(pyridin-3-yl)pyrimidine is a valuable building block for the synthesis of more

complex molecules with potential applications in drug discovery. Its key features include a

reactive chloro group amenable to nucleophilic substitution and a pyridinylpyrimidine scaffold

that is present in numerous biologically active compounds. Further experimental investigation

into its physical properties, detailed synthetic optimization, and comprehensive biological

evaluation are warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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